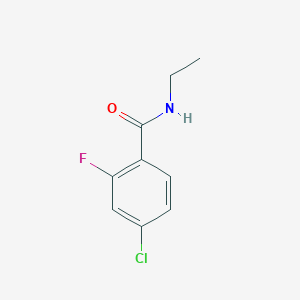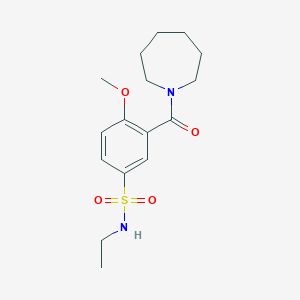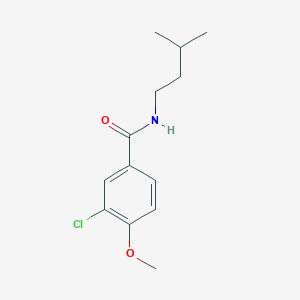
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPACF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
作用機序
The mechanism of action of 1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and receptors. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can help protect against oxidative stress. This compound has also been shown to reduce inflammation in the brain, which is important for the treatment of neurodegenerative diseases. In addition, this compound has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This compound is also stable and has a long shelf life, making it a reliable option for research purposes. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, this compound has not been extensively studied in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on 1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as an analgesic. This compound has been shown to reduce pain in animal models, and further studies are needed to determine its potential for use in humans. Finally, this compound could be used as a tool for studying the mechanisms of learning and memory, as it has been shown to modulate the activity of the NMDA receptor.
合成法
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclopentadiene with acryloyl chloride, followed by the reaction of the resulting compound with piperidine and 2-fluorophenol. The final product is obtained through the addition of carboxylic acid. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for research purposes.
科学的研究の応用
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
特性
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c20-15-7-3-4-8-16(15)25-19(18(23)24)9-11-21(12-10-19)17(22)13-14-5-1-2-6-14/h1,3-5,7-8,14H,2,6,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUPRCSAPGRREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5427359.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5427367.png)
![methyl 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5427370.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5427373.png)
![N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5427380.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(diethylamino)acetamide](/img/structure/B5427392.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5427393.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5427419.png)

![ethyl 4-{[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5427425.png)

![1-(1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5427432.png)